molecular formula C42H83NO5 B11928822 heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate

heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate

Cat. No.: B11928822
M. Wt: 682.1 g/mol
InChI Key: NWXYCHRKZBNVJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate typically involves esterification reactions. The process begins with the reaction of heptadecan-9-ol with octanoic acid to form heptadecan-9-yl octanoate. This intermediate is then reacted with 2-hydroxyethylamine and 6-nonoxy-6-oxohexanoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and amidation reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like chromatography and crystallization to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate involves its incorporation into lipid nanoparticles (LNPs). These LNPs encapsulate mRNA molecules, protecting them from degradation and facilitating their delivery into target cells. Once inside the cells, the mRNA is released, allowing for the translation of the encoded protein, which elicits an immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate is unique due to its specific nonoxy group, which imparts distinct physicochemical properties that enhance its performance in lipid nanoparticle formulations. This uniqueness makes it particularly effective in mRNA vaccine delivery systems .

Properties

Molecular Formula

C42H83NO5

Molecular Weight

682.1 g/mol

IUPAC Name

heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate

InChI

InChI=1S/C42H83NO5/c1-4-7-10-13-16-22-30-39-47-41(45)33-27-23-29-36-43(37-38-44)35-28-21-17-20-26-34-42(46)48-40(31-24-18-14-11-8-5-2)32-25-19-15-12-9-6-3/h40,44H,4-39H2,1-3H3

InChI Key

NWXYCHRKZBNVJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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